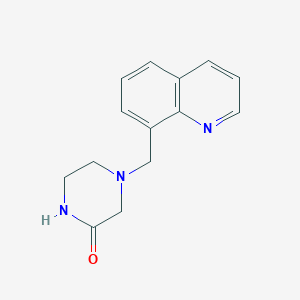
4-(Quinolin-8-ylmethyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Quinolin-8-ylmethyl)piperazin-2-one is a useful research compound. Its molecular formula is C14H15N3O and its molecular weight is 241.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
4-(Quinolin-8-ylmethyl)piperazin-2-one has been investigated for its potential as a therapeutic agent . Its structure allows it to interact with various biological targets, making it a candidate for drug development in the following areas:
- Anticancer Activity : Research indicates that compounds with quinoline structures can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. Studies have shown that derivatives of quinoline can exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has been evaluated for its effectiveness against bacterial and fungal pathogens. Quinoline derivatives are known to possess antimicrobial activity, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes.
Neuroscience
The piperazine moiety in this compound suggests potential applications in neuropharmacology . Compounds containing piperazine are often explored for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. This makes them relevant in the study of psychiatric disorders and neurodegenerative diseases.
Enzyme Inhibition Studies
The compound has been studied for its ability to act as an enzyme inhibitor . Research indicates that it may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as diabetes and obesity.
Synthesis of Novel Compounds
In synthetic chemistry, this compound serves as a building block for the development of more complex molecules. Its unique structure allows chemists to modify it further, leading to the creation of new compounds with enhanced biological activities.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinoline, including those similar to this compound, exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cancer cell survival.
Case Study 2: Antimicrobial Efficacy
In another investigation published in Pharmaceutical Biology, researchers evaluated the antimicrobial properties of several quinoline derivatives, including this compound. The results indicated that the compound showed substantial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Properties
IUPAC Name |
4-(quinolin-8-ylmethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-13-10-17(8-7-15-13)9-12-4-1-3-11-5-2-6-16-14(11)12/h1-6H,7-10H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUQGFBOLVLOHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













